The synthesis of 2-Fluoro-6-(phenylsulfanyl)benzonitrile typically employs the Suzuki-Miyaura coupling reaction, a well-established method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide (in this case, 2-fluorobenzonitrile) with an aryl boronic acid in the presence of a palladium catalyst.
The molecular structure of 2-Fluoro-6-(phenylsulfanyl)benzonitrile can be described using various chemical notations:
InChI=1S/C13H8FNS/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H
C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)F
Characterization is typically performed using:
These techniques confirm the compound's structure and purity by providing detailed information about its functional groups and molecular environment.
2-Fluoro-6-(phenylsulfanyl)benzonitrile is involved in several types of chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used, allowing for a diverse range of derivatives to be synthesized.
These interactions highlight its potential utility in medicinal chemistry and biological research.
The physical and chemical properties of 2-Fluoro-6-(phenylsulfanyl)benzonitrile are crucial for understanding its behavior in various environments:
These properties indicate that the compound is stable under high temperatures and has favorable solubility characteristics for organic synthesis applications.
2-Fluoro-6-(phenylsulfanyl)benzonitrile has several applications across different scientific fields:
The versatility of this compound makes it significant for ongoing research in synthetic organic chemistry and related disciplines.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2